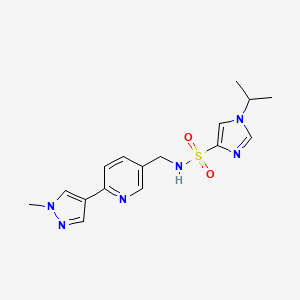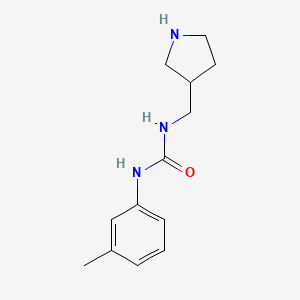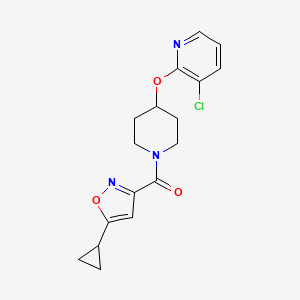
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex chemical entity with a wide range of applications in the fields of chemistry, biology, medicine, and industry. Its molecular structure consists of a piperidine ring, a pyridine moiety with a chloro substituent, and an isoxazole ring, all intricately linked through an oxy bridge and a methanone group.
Wirkmechanismus
Target of Action
The primary target of this compound is the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLRs) on the surface of cells .
Mode of Action
It selectively inhibits the ribosomal synthesis of PCSK9 .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, the compound allows more LDLRs to recycle back to the cell surface . These receptors can then bind to LDL in the bloodstream and carry it into the cell where it is broken down .
Pharmacokinetics
The compound is a prodrug, which means it is converted into its active form inside the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a decrease in the level of LDL cholesterol in the bloodstream . This is because the compound increases the number of LDLRs on the surface of cells, allowing more LDL to be cleared from the bloodstream .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary between individuals and can be affected by factors such as age, diet, and certain medications . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, the following general steps can be followed:
Formation of the 3-chloropyridin-2-yl group: : This involves the chlorination of pyridine using appropriate chlorinating agents such as phosphorus pentachloride or thionyl chloride.
Synthesis of the piperidine derivative: : Piperidine can be functionalized at the nitrogen position to introduce the methanone linkage. This typically involves acylation reactions using reagents like acetic anhydride.
Creation of the isoxazole ring: : The isoxazole moiety is synthesized through cyclization reactions involving alkenes and nitroso compounds.
Coupling of the intermediate products: : The synthesized intermediates are then coupled together using a linking reagent like a base or a catalyst under controlled conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would employ large-scale reactors with precise temperature and pressure controls. The use of automated systems to monitor the progress of reactions and the purity of intermediates ensures high efficiency and yield. Green chemistry principles such as solvent recycling and waste minimization are also integral parts of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functionalities.
Reduction: : Reduction reactions involving hydrides or catalytic hydrogenation can modify the carbonyl group or reduce the chloropyridine ring.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Bases: : Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions typically include modified derivatives of the original compound, with changes occurring at the chloropyridine or piperidine rings, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for constructing various functionalized compounds.
Biology and Medicine: In the fields of biology and medicine, this compound has shown potential in the development of novel pharmaceuticals. It can serve as a scaffold for designing drugs that target specific proteins or enzymes, thus playing a crucial role in medicinal chemistry and drug discovery.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatile reactivity allows for the creation of polymers, coatings, and other high-performance materials with tailored properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone include those with comparable functional groups or structural features. For example:
Piperidine derivatives: : Compounds containing piperidine rings, such as piperine or risperidone.
Chloropyridine compounds: : Molecules like 3-chloropyridine-2-carboxylic acid or chloropyramine.
Isoxazole derivatives: : Chemicals such as isoxazole-3-carboxylic acid or cyclopropylisoxazolines.
And there you have it, a compound breakdown that ticks all the boxes . Got more chemical conundrums or want to dive deeper into any section?
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-2-1-7-19-16(13)23-12-5-8-21(9-6-12)17(22)14-10-15(24-20-14)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKTZIGYWWJHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2743136.png)
![N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide](/img/structure/B2743138.png)
![2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2743140.png)

![2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2743147.png)
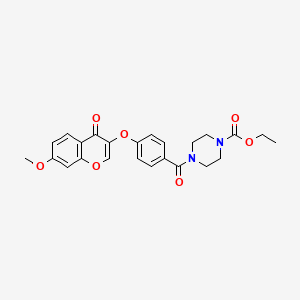
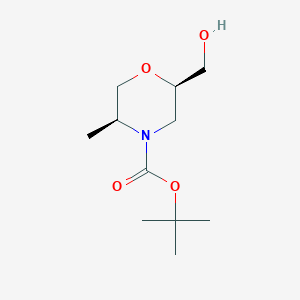
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)
![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)
![1-[4-(Butan-2-yloxy)phenyl]piperazine](/img/structure/B2743154.png)
